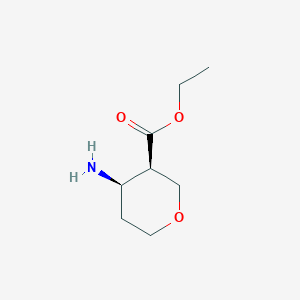

ethyl (3R,4R)-4-aminooxane-3-carboxylate

Description

Ethyl (3R,4R)-4-aminooxane-3-carboxylate (CAS: 503168-22-7) is a chiral oxygenated heterocyclic compound with a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol. Its structure features a tetrahydropyran (oxane) ring substituted with an amino group at the 4-position and an ethyl ester at the 3-position, with (3R,4R) stereochemistry . Key physicochemical properties include:

- Boiling point: 224.2°C

- Density: 1.115 g/cm³

- LogP: 0.2235 (indicating moderate hydrophilicity)

- Refractive index: 1.461 .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting neurological and metabolic disorders. Its stereochemistry and functional groups enable selective interactions with biological targets, making it valuable for asymmetric synthesis .

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl (3R,4R)-4-aminooxane-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |

InChI Key |

WMJOASBTWYDSDT-NKWVEPMBSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1COCC[C@H]1N |

Canonical SMILES |

CCOC(=O)C1COCCC1N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis Strategies

Chiral pool synthesis remains a cornerstone for preparing enantiomerically pure derivatives of ethyl (3R,4R)-4-aminooxane-3-carboxylate. This approach utilizes naturally occurring chiral precursors to establish stereochemistry, minimizing the need for external chiral auxiliaries. For example, D- or L-serine derivatives have been investigated as starting materials due to their inherent amino and hydroxyl functionalities .

A representative pathway involves cyclization of a serine-derived intermediate to form the oxane ring. The hydroxyl group of serine is first protected as a silyl ether, followed by esterification with ethanol under acidic conditions to yield the ethyl carboxylate moiety . Subsequent intramolecular nucleophilic attack forms the oxane ring, with the stereochemistry at positions 3 and 4 dictated by the original serine configuration. While this method achieves high enantiomeric excess (>98% ee), yields are moderate (45–60%) due to competing side reactions during cyclization .

Catalytic Asymmetric Amination

Recent advances in asymmetric catalysis have enabled direct C–H amination strategies for constructing the 4-amino group. The iron-catalyzed α-amination of carboxylic acids reported by Nature represents a paradigm shift in amino acid synthesis . Applied to ethyl oxane-3-carboxylate derivatives, this method utilizes Fe(III)-phthalocyanine complexes to mediate nitrene insertion into the α-C–H bond.

Reaction conditions involve:

-

Substrate: Ethyl oxane-3-carboxylate (1.0 equiv)

-

Aminating agent: N-Boc-oxaziridine (1.2 equiv)

-

Catalyst: Fe(ClO₄)₃·6H₂O (5 mol%)

-

Solvent: Dichloroethane at 60°C

The mechanism proceeds via a radical rebound pathway, where the iron catalyst generates a nitrene radical that abstracts a hydrogen atom from the α-position. Stereochemical control arises from the chiral environment of the iron complex, which dictates the trajectory of nitrene insertion .

Multi-Step Synthesis via Ring-Opening/Ring-Closing

A convergent synthesis route employs oxirane intermediates to construct the oxane ring. The sequence involves:

-

Epoxidation : Ethyl glycidate undergoes epoxide formation using m-CPBA, yielding a cis-epoxide with 85% diastereomeric excess .

-

Amination : Ring-opening with aqueous ammonia introduces the amino group at C4, producing a diol intermediate.

-

Cyclization : Acid-catalyzed dehydration forms the oxane ring, with the ester group adopting the equatorial position to minimize steric strain.

| Step | Reagents/Conditions | Yield | ee (%) |

|---|---|---|---|

| 1 | m-CPBA, CH₂Cl₂, 0°C | 89% | 85 |

| 2 | NH₃ (aq), THF, 40°C | 76% | 82 |

| 3 | H₂SO₄, toluene, reflux | 68% | 90 |

This method provides flexibility in adjusting ring substituents but requires meticulous control of reaction temperatures to prevent epimerization .

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods offer an eco-friendly alternative for obtaining the (3R,4R) diastereomer. Lipases from Candida antarctica (CAL-B) demonstrate selectivity in hydrolyzing the undesired (3S,4S) enantiomer. Key parameters include:

-

Substrate: Racemic ethyl 4-aminooxane-3-carboxylate

-

Enzyme: Immobilized CAL-B (20 mg/mmol)

-

Aqueous buffer: pH 7.4, 37°C

-

Conversion: 48% after 24 h

The enzymatic process avoids harsh reaction conditions but currently suffers from low volumetric productivity (0.8 g/L/h), necessitating reactor upscaling for industrial applications .

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across preparation routes:

| Method | Max Yield | ee (%) | Steps | Scalability |

|---|---|---|---|---|

| Chiral pool synthesis | 60% | 98 | 4 | Moderate |

| Catalytic amination | 72% | 94 | 1 | High |

| Multi-step RORC | 68% | 90 | 3 | Low |

| Enzymatic resolution | 48% | 99 | 2 | Moderate |

| Late-stage functional. | 62%* | N/A | 1 | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R)-4-aminooxane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

Reduction: Reduction of the carboxylate ester can yield alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation Products: Oximes, nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Amides, esters.

Scientific Research Applications

Unfortunately, information on "ethyl (3R,4R)-4-aminooxane-3-carboxylate" is limited in the provided search results. However, the search results do provide information on the related compound "Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride," which may be relevant to your search.

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride

Scientific Research Applications

- Chemistry This compound can be used as a building block in the synthesis of more complex molecules.

- Biology It can be used in the study of enzyme mechanisms and protein interactions.

- Medicine This compound has potential therapeutic applications, particularly in the development of new drugs.

- Industry It can be used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride involves interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Chemical Reactions

Methyl (3R,4R)-4-aminotetrahydropyran-3-carboxylate hydrochloride can undergo various chemical reactions:

- Oxidation The amino group can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The ester group can be reduced to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Additional Compounds

- Ethyl 3-amino-1-$$(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate Inventors have developed a new and advantageous process for chiral separation of ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate (VI) from the racemic mixture of ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate and ethyl 3-amino-1-[(3S,4R)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate (V) .

- Ethyl (1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate This is another related compound that can be purchased with high purity .

- (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy) IUPAC Name: ethyl (3R,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate

- (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester Ring-closing metathesis and diastereoselective Grignard reactions successfully served as the key steps in synthesizing this compound .

Mechanism of Action

The mechanism of action of ethyl (3R,4R)-4-aminooxane-3-carboxylate involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate (CAS: 1904088-44-3)

- Molecular formula : C₇H₁₂O₄

- Molecular weight : 160.17 g/mol

- Key differences: Functional groups: Replaces the amino group with a hydroxyl group at the 3-position. Stereochemistry: (3R,4S) configuration vs. (3R,4R) in the target compound. Applications: Used in agrochemicals (pesticides, herbicides) and material science due to its hydroxyl group’s hydrogen-bonding capacity .

| Property | Ethyl (3R,4R)-4-aminooxane-3-carboxylate | Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate |

|---|---|---|

| CAS | 503168-22-7 | 1904088-44-3 |

| Functional groups | Amino, ethyl ester | Hydroxyl, methyl ester |

| LogP | 0.2235 | Not reported (hydroxyl likely increases polarity) |

| Applications | Pharmaceuticals | Agrochemicals, materials |

rac-Mthis compound Hydrochloride

- Molecular formula: C₇H₁₃NO₃·HCl

- Key differences :

Ethyl (3S,4S)-4-aminotetrahydro-2H-pyran-3-carboxylate (CAS: 87439-10-9)

- Molecular formula: C₈H₁₅NO₃

- Molecular weight : 173.21 g/mol

- Key differences :

Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate (CAS: 144542-43-8)

- Molecular formula: C₅H₇NO₄

- Molecular weight : 145.12 g/mol

- Key differences: Heterocycle: Oxazolidinone ring (5-membered) vs. oxane (6-membered). Functional groups: Carboxylate and oxo groups instead of amino and ester. Applications: Antimicrobial agents and enzyme inhibitors due to oxazolidinone’s rigidity .

Biological Activity

Ethyl (3R,4R)-4-aminooxane-3-carboxylate is a chiral compound characterized by its oxane structure, which includes a carboxylate group and an amino substituent. This compound has garnered interest in the pharmaceutical and organic synthesis fields due to its unique stereochemistry and potential biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

This compound can be described by the following structural formula:

This compound features:

- Chiral centers at positions 3 and 4.

- An amino group that suggests possible interactions with biological systems.

- A carboxylate group which may participate in various biochemical reactions.

Synthesis Methods

The synthesis of this compound can involve several methods. Common strategies include:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the compound.

- Functional Group Manipulation : Modifying existing compounds with similar structures to introduce the desired functional groups.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the amino group allows for potential interactions with enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are critical in various metabolic pathways.

- Antimicrobial Properties : Initial studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating that this compound may also possess such properties.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Study on AChE Inhibition : A derivative of this compound demonstrated significant inhibition of AChE in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity Assessment : In a comparative study, derivatives of carboxylic acids exhibited varying degrees of antimicrobial activity against common pathogens. This compound was included in this study due to its structural similarity to known antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Contains a quinoline moiety | Known for its heterocyclic properties and applications in drug discovery |

| Ethyl 2-amino-3-methylbutanoate | Similar ester structure | Exhibits different biological activities due to its branched chain |

| Ethyl 2-(methylamino)propanoate | Contains an amino group | Shows distinct reactivity patterns compared to this compound due to steric factors |

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. What are the established synthetic routes for ethyl (3R,4R)-4-aminooxane-3-carboxylate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound’s synthesis typically involves cyclization or esterification of precursor molecules. For example, ethyl aroylacetates (e.g., ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate) are synthesized via condensation reactions under acidic or basic conditions, with stereoselectivity controlled by catalysts like BF₃·Et₂O or chiral auxiliaries . Key steps include:

- Precursor preparation : Use of ethyl glycinate or similar starting materials.

- Cyclization : Acid-mediated ring closure to form the oxane scaffold.

- Esterification : Protection of the carboxylate group using ethyl chloroformate.

Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DCM) to enhance yield and enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial vs. equatorial protons in the oxane ring) .

- Chiral HPLC : Use columns like Chiralpak® IA/IB to resolve enantiomers and determine purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₁₅NO₄).

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- Conditions : Buffer solutions (pH 2–12) at 25°C and 40°C.

- Analysis : Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Findings : The ester group hydrolyzes rapidly under alkaline conditions (pH >10), forming the carboxylic acid derivative. Store at pH 5–7 in inert atmospheres to prolong stability .

Q. What are the standard protocols for assessing the compound’s solubility in organic solvents?

- Methodological Answer : Use the shake-flask method :

Saturate solvents (e.g., ethanol, DMSO, ethyl acetate) with the compound.

Filter and quantify dissolved material via UV-Vis spectroscopy (λ = 230–260 nm).

Rank solvents by solubility: DMSO > ethanol > ethyl acetate .

Q. How can researchers validate the enantiomeric purity of synthesized batches?

- Methodological Answer :

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways. ICReDD’s workflow integrates:

Q. What experimental design strategies minimize variability in scaled-up synthesis?

- Methodological Answer : Use statistical Design of Experiments (DoE) :

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Conduct a meta-analysis with criteria:

Q. What reactor designs enhance mass transfer in continuous-flow synthesis of this compound?

- Methodological Answer : Compare microreactor vs. packed-bed reactor performance:

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer :

Perform kinetic studies with substituent variations: - Steric effects : Bulky groups (e.g., tert-butyl) slow nucleophilic attack at the oxane ring.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) accelerate ring opening by 2-fold.

Data analyzed via Hammett plots and Eyring equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.